2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol
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Overview
Description
2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol is a complex organic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the imidazole and pyrazole intermediates. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling of the Rings: The imidazole and pyrazole rings are then coupled using a suitable linker, such as a phenoxy group, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol can undergo various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced imidazole and pyrazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenol: Similar structure but lacks the ethanol group.
2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]acetic acid: Similar structure but has an acetic acid group instead of ethanol.
Uniqueness
2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol is unique due to the presence of both imidazole and pyrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)10-20-16-14(9-17-20)18-15(19-16)12-3-5-13(6-4-12)22-8-7-21/h3-6,9,11,21H,7-8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFSYZNGWCUEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=N1)NC(=N2)C3=CC=C(C=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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